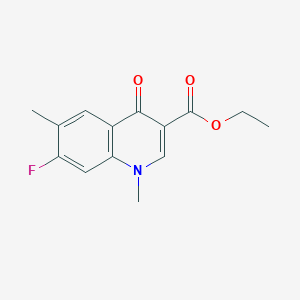

ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-fluoro-1,6-dimethyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-4-19-14(18)10-7-16(3)12-6-11(15)8(2)5-9(12)13(10)17/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXRRPFWHDWWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C(=C2)F)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization with Pre-Substituted Anthranilic Acid Derivatives

The Gould-Jacobs reaction, a classical method for synthesizing 4-quinolones, involves cyclocondensation of an anthranilic acid derivative with a β-keto ester. For ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, this approach requires 2-amino-4-fluoro-5-methylbenzoic acid as the starting material. The amino group at position 2 reacts with ethyl 3-ketobutanoate under acidic conditions (e.g., polyphosphoric acid) to form a β-ketoamide intermediate, which undergoes cyclodehydration to yield the quinoline core .

Key modifications include introducing the 6-methyl group via the pre-methylated anthranilic acid derivative. For instance, 2-amino-4-fluoro-5-methylbenzoic acid is synthesized by nitration and reduction of a suitably substituted benzoic acid, followed by Sandmeyer fluorination. Cyclization at 120–140°C for 6–8 hours produces the 4-oxo-1,4-dihydroquinoline scaffold, which is subsequently esterified using thionyl chloride and ethanol to yield the target compound . This method achieves yields of 65–72%, with purity confirmed via HPLC (>98%) and melting point analysis (mp 189–192°C).

N-Alkylation of Quinoline Intermediates

In this route, the quinoline core is first constructed without the 1-methyl group, which is introduced via late-stage N-alkylation. Starting with ethyl 7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, the nitrogen at position 1 is methylated using methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) . Reaction conditions (60°C, 12 hours) ensure complete alkylation, as monitored by thin-layer chromatography.

The intermediate is synthesized via cyclization of ethyl 3-(2-fluoro-4-methylbenzoyl)acrylate, prepared by coupling 2-fluoro-4-methylbenzoyl chloride with ethyl acetoacetate. Post-alkylation, the product is purified via recrystallization from ethanol, yielding 68–75% of the target compound. Nuclear magnetic resonance (NMR) spectra confirm the 1-methyl group (δ 3.45 ppm, singlet) and 6-methyl group (δ 2.30 ppm, singlet) .

For precise introduction of the 6-methyl group, a palladium-catalyzed Suzuki-Miyaura coupling is employed. Starting with ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate bearing a bromine at position 6, the bromine is replaced with a methyl group using methylboronic acid. The reaction utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in a toluene/water biphasic system .

After 8 hours at 80°C, the product is extracted with dichloromethane, dried over magnesium sulfate, and concentrated. Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the 6-methyl derivative in 60–65% yield. Subsequent N-methylation (as in Method 2) affords the final compound. This method offers regioselectivity but requires handling air-sensitive catalysts.

One-Pot Sequential Cyclization and Alkylation

A streamlined one-pot synthesis combines cyclization and alkylation steps. Ethyl 3-(2-fluoro-4-methylbenzoyl)acrylate is treated with methylamine in DMF at 100°C, inducing simultaneous cyclization and N-methylation. The reaction proceeds via in situ formation of a Schiff base intermediate, which undergoes intramolecular cyclization to form the quinoline ring .

After 10 hours, the mixture is cooled, diluted with water, and acidified to pH 2–3 with hydrochloric acid. The precipitate is filtered and recrystallized from acetonitrile, yielding 70–78% of the target ester. This method reduces purification steps but requires careful control of reaction stoichiometry to avoid over-alkylation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step, significantly reducing reaction time. A mixture of 2-amino-4-fluoro-5-methylbenzoic acid and ethyl 3-ketobutanoate in polyphosphoric acid is irradiated at 150°C for 20 minutes. The crude product is dissolved in ethanol, treated with thionyl chloride to esterify the 3-carboxylic acid group, and neutralized with sodium bicarbonate .

Microwave synthesis achieves 80–85% yield in under 1 hour, compared to 6–8 hours for conventional heating. Characterization by Fourier-transform infrared spectroscopy (FTIR) confirms the ester carbonyl stretch at 1725 cm⁻¹ and the quinoline carbonyl at 1678 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored as a lead compound in the development of new antibiotics.

Industry: Utilized in the synthesis of dyes and pigments due to its stable quinoline core.

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The fluorine atom enhances the binding affinity to these enzymes, leading to effective antibacterial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Quinoline Core

Ethyl 7-Methoxy-8-Methyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (6g)

- Substituents : Methoxy (position 7), methyl (position 8).

- Reduced antibacterial activity compared to fluoro-substituted analogs is common due to decreased electronegativity .

Ethyl 6-Bromo-8-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (6h)

- Substituents : Bromo (position 6), fluoro (position 8).

- Impact : Bromine’s bulkiness may sterically hinder interactions with bacterial enzymes, while fluorine at position 8 (vs. 7 in the target compound) could shift target specificity .

Ethyl 4-Oxo-7-(Trifluoromethyl)-1,4-Dihydroquinoline-3-Carboxylate (6i)

- Substituents : Trifluoromethyl (position 7).

- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability but may reduce solubility compared to the target compound’s methyl and fluoro groups .

Ethyl 7-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (3.8a) and Ethyl 5-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (3.8b)

- Substituents : Fluoro at positions 7 (3.8a) and 5 (3.8b).

- Impact : Fluoro at position 7 (3.8a) aligns with the target compound, but the absence of dimethyl groups reduces steric effects. Isomer 3.8b (fluoro at position 5) likely exhibits diminished activity due to suboptimal positioning for DNA gyrase binding .

Cyclopropyl-Substituted Analogs

Ethyl 7-Chloro-1-Cyclopropyl-6-Fluoro-8-Nitro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate

- Substituents : Cyclopropyl (position 1), chloro (position 7), fluoro (position 6), nitro (position 8).

- Impact: The 1-cyclopropyl group enhances Gram-negative activity, while the nitro group at position 8 is a precursor for amino-group introduction in drug synthesis.

Multi-Fluorinated Derivatives

Ethyl 6,7,8-Trifluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity

Antimicrobial Efficacy

- Fluoro vs. Non-Fluoro: Fluoro at position 7 (target compound, 3.8a) is critical for DNA gyrase inhibition, whereas non-fluoro analogs (e.g., 6g) show reduced potency .

- Dimethyl vs. Cyclopropyl : The 1,6-dimethyl groups in the target compound may reduce Gram-negative activity compared to 1-cyclopropyl derivatives but could improve selectivity for Gram-positive targets .

Biological Activity

Ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of fluoroquinolones, characterized by a bicyclic structure that includes a quinoline moiety. Its molecular formula is , with a molecular weight of approximately 250.24 g/mol. The presence of the fluorine atom at the 7-position enhances its antibacterial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the fluorine substituent at the 7-position using fluorinating agents.

- Carboxylation at the 3-position to yield the final ester.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating strong antibacterial properties.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 8.0 |

| Bacillus subtilis | 4.6 |

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, including DU145 (prostate cancer), A549 (lung cancer), and MCF7 (breast cancer). The cytotoxicity was assessed using standard assays such as MTT and trypan blue exclusion.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| DU145 | 12.5 |

| A549 | 15.0 |

| MCF7 | 10.0 |

The mechanism of action appears to involve apoptosis induction as well as inhibition of cell proliferation.

Case Studies

- Study on Antimicrobial Properties : A recent investigation into various derivatives of quinolone compounds indicated that those modified at the C-7 position exhibited enhanced antibacterial activity compared to their unmodified counterparts. Ethyl 7-fluoro-1,6-dimethyl derivatives were particularly noted for their broad-spectrum efficacy against resistant strains.

- Cytotoxicity Assessment : In a comprehensive study evaluating the cytotoxic effects on multiple cancer cell lines, it was found that ethyl 7-fluoro compounds not only inhibited cell growth but also induced programmed cell death pathways, suggesting their potential as therapeutic agents in oncology.

Q & A

Basic: What are the standard synthetic routes for ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do substituent positions influence reaction outcomes?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted aniline derivatives with β-ketoesters under acidic conditions. For example, nitro-reduction using stannous chloride in concentrated HCl (room temperature) can yield key intermediates like 7,8-diaminoquinoline derivatives, as demonstrated in analogous compounds . Substituents at the 6- and 7-positions (e.g., fluoro, methyl) require precise control of reaction stoichiometry and temperature to avoid side reactions. Steric hindrance from methyl groups may slow cyclization, necessitating prolonged reflux in ethanol .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography is critical for confirming the planar quinoline core and substituent orientations. For instance, dihedral angles between the pyridone ring and substituents (e.g., fluoro, methyl) can be measured to assess steric effects .

- NMR (¹H/¹³C) identifies substituent-induced shifts: fluoro at C7 causes deshielding (~δ 160 ppm in ¹⁹F NMR), while methyl groups at C1/C6 split neighboring proton signals .

- IR spectroscopy detects the carbonyl stretch (~1700 cm⁻¹) and hydrogen-bonded O–H/N–H interactions .

Advanced: How do the fluoro and methyl substituents at positions 1, 6, and 7 affect structure-activity relationships (SAR) in antimicrobial studies?

Methodological Answer:

- The 7-fluoro group enhances microbial target binding (e.g., DNA gyrase inhibition) by increasing electronegativity, as seen in fluoroquinolone analogs .

- 1,6-dimethyl groups improve lipid solubility, potentially boosting cell membrane penetration, but may reduce water solubility, requiring formulation adjustments .

- Comparative studies with bromo/iodo analogs (e.g., ethyl 6-iodo-4-oxo derivatives) show that smaller substituents (fluoro, methyl) minimize steric clashes with enzymatic pockets .

Advanced: How can reaction conditions be optimized to mitigate side products during synthesis?

Methodological Answer:

- Solvent choice : Ethanol or DMF minimizes side reactions (e.g., ester hydrolysis) compared to polar aprotic solvents .

- Temperature control : Nitro-group reductions require <50°C to prevent over-reduction to amine byproducts .

- Catalyst screening : Pd/C (5% w/w) under hydrogenation conditions selectively reduces azides without affecting ester groups .

Advanced: What analytical strategies resolve discrepancies in purity assessments between HPLC and NMR?

Methodological Answer:

- HPLC-DAD/MS detects low-abundance impurities (e.g., hydrolyzed carboxylates) that NMR may miss due to signal overlap .

- ¹H NMR relaxation experiments (e.g., T1 measurements) differentiate between stereoisomers or rotamers undetected by HPLC .

- Spiking experiments with synthetic impurities (e.g., ethyl 4-oxo byproducts) validate method accuracy .

Advanced: How does the reduction of nitro intermediates impact the yield of 7,8-diamino derivatives?

Methodological Answer:

Stannous chloride in HCl selectively reduces nitro groups to amines, but competing pathways (e.g., over-reduction to hydroxylamines) occur if pH > 2. Ethanol as a co-solvent stabilizes intermediates, improving yields to >80% . For analogs with electron-withdrawing groups (fluoro), slower reduction kinetics necessitate extended reaction times (24–36 hrs) .

Advanced: What role do hydrogen-bonding networks play in crystal packing and stability?

Methodological Answer:

In the crystal lattice, N–H···O and O–H···O interactions (e.g., between the carbonyl oxygen and water of crystallization) form 1D chains along the c-axis, stabilizing the structure . Disruption of these networks (e.g., via methyl substitution) reduces melting points and hygroscopicity, impacting storage conditions .

Advanced: What mechanistic insights explain this compound’s bioactivity against resistant bacterial strains?

Methodological Answer:

Molecular docking studies suggest that the 7-fluoro and 4-oxo groups chelate Mg²⁺ ions in DNA gyrase, disrupting ATP binding. The 1,6-dimethyl groups may hinder efflux pump recognition, as observed in ciprofloxacin-resistant E. coli . Fluorescence quenching assays confirm target engagement via Förster resonance energy transfer (FRET) .

Advanced: How can regioselectivity challenges during quinoline ring formation be addressed?

Methodological Answer:

- Directed ortho-metalation : Use of lithium bases (e.g., LDA) ensures selective functionalization at C6/C7 positions .

- Protecting groups : Temporary protection of the 3-carboxylate with tert-butyl esters prevents undesired cyclization at C2 .

- Microwave-assisted synthesis reduces reaction times and improves regioselectivity by enhancing thermal homogeneity .

Advanced: What computational methods validate substituent effects on pharmacokinetic properties?

Methodological Answer:

- DFT calculations predict logP values and pKa shifts caused by fluoro/methyl groups, correlating with experimental solubility data .

- Molecular dynamics (MD) simulations model membrane permeability, showing that dimethyl groups reduce free energy barriers for bilayer insertion .

- QSAR models trained on fluoroquinolone datasets prioritize substituent combinations for optimized MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.